molecular formula C18H12N4O4S B2836461 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 862808-59-1

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2836461
CAS No.: 862808-59-1
M. Wt: 380.38
InChI Key: MLNFFARDIJWXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide features a hybrid structure combining a 2,3-dihydro-1,4-benzodioxin moiety, a 1,3,4-oxadiazole ring, and a 1,3-benzothiazole-6-carboxamide group.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4S/c23-16(10-1-3-12-15(8-10)27-9-19-12)20-18-22-21-17(26-18)11-2-4-13-14(7-11)25-6-5-24-13/h1-4,7-9H,5-6H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNFFARDIJWXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The synthesis begins with the preparation of 2,3-dihydro-1,4-benzodioxin. This can be achieved through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Oxadiazole Ring Formation: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Benzothiazole: The final step is the coupling of the oxadiazole intermediate with a benzothiazole derivative. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.

Biology

Biologically, N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has shown potential as an enzyme inhibitor. It is being investigated for its ability to inhibit enzymes involved in various diseases, including cancer and bacterial infections.

Medicine

In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target enzyme.

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally related analogs, focusing on molecular properties, substituent effects, and reported bioactivities.

Structural and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
Target Compound C19H14N4O4S* ~410.41 1,3-Benzothiazole-6-carboxamide
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide C19H15N3O6 381.34 Benzodioxine-carboxamide
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-thiophene-2-carboxamide C16H11N4O6S 411.35 Nitro-thiophene-carboxamide
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-dimethoxy-benzamide C20H18N3O6 396.38 2,6-Dimethoxy-benzamide
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate C20H14N2O5S 394.40 Benzothiazole-carboxylate ester
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C18H18N3O4S 380.42 5-Oxopyrrolidine, thiazole

*Hypothetical formula based on structural analysis.

Key Observations:
  • Solubility Modifiers : The 2,6-dimethoxy group in improves hydrophilicity, which could enhance bioavailability compared to the target compound’s unsubstituted benzothiazole.
  • Metabolic Stability : The amide linkage in the target compound and is more hydrolytically stable than the ester group in , suggesting prolonged in vivo activity.
Antibacterial Potential:
  • Analogs featuring the 1,3,4-oxadiazole core, such as those in , demonstrated potent antibacterial activity against Gram-positive and Gram-negative strains. The oxadiazole’s ability to disrupt bacterial membrane integrity via hydrogen bonding is critical.
  • The target compound’s benzothiazole group may enhance activity through π-π stacking with bacterial enzyme active sites, a feature absent in thiophene or benzodioxine derivatives .
Antihepatotoxic Activity:
  • Compounds with 1,4-dioxane/benzodioxin systems (e.g., ) showed significant hepatoprotective effects by reducing SGOT/SGPT levels. The hydroxy methyl group at position 2" in flavone derivatives (e.g., ) improved activity, suggesting that polar substituents on the benzodioxin ring could benefit the target compound’s efficacy.
Cytotoxicity Profile:
  • Hemolytic activity studies in revealed low toxicity for oxadiazole derivatives, implying a favorable safety profile for the target compound. However, nitro groups (as in ) may introduce cytotoxicity risks.

Q & A

Q. What are the recommended methodologies for synthesizing this compound and ensuring purity?

Synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core followed by coupling with the benzothiazole-carboxamide moiety. Key steps include:

  • Cyclization : Use of hydrazine derivatives to form the oxadiazole ring under reflux conditions .
  • Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the oxadiazole intermediate and benzothiazole-carboxamide .
  • Purification : Crystallization from ethanol or methanol, monitored by thin-layer chromatography (TLC) and confirmed via NMR (¹H/¹³C) and IR spectroscopy .
  • Yield optimization : Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C) are critical .

Q. How can researchers characterize the compound’s solubility and stability for in vitro assays?

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS) with sonication. Lipophilic groups (benzodioxin, oxadiazole) suggest moderate solubility in organic solvents like ethanol or acetonitrile .
  • Stability : Conduct HPLC-UV or LC-MS at 24/48-hour intervals under assay conditions (e.g., pH 7.4, 37°C). Monitor degradation peaks and adjust storage conditions (e.g., −20°C, desiccated) .

Q. What preliminary assays are recommended to evaluate biological activity?

  • In vitro screening : Use cell-free enzymatic assays (e.g., kinase or protease inhibition) due to the compound’s structural similarity to enzyme inhibitors .
  • Cytotoxicity : MTT assays on human cell lines (HEK293, HepG2) to establish IC₅₀ values .
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Core modifications : Replace the benzodioxin moiety with substituted phenyl groups to assess hydrophobicity effects .
  • Functional group substitutions : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the oxadiazole ring to enhance binding affinity .
  • Data analysis : Compare IC₅₀ values across derivatives using computational tools (e.g., molecular docking with AutoDock Vina) to identify critical interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays) .
  • Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA with post-hoc tests) to account for variability .
  • Orthogonal validation : Confirm activity via alternative methods (e.g., SPR for binding affinity if enzymatic assays show discrepancies) .

Q. How can researchers elucidate the compound’s mechanism of action when prior data are limited?

  • Proteomic profiling : Use affinity chromatography with the compound as bait to identify binding partners .
  • CRISPR-Cas9 screens : Knock out suspected target genes in cell lines and assess resistance/sensitivity .
  • Metabolomics : Track metabolic flux changes (e.g., via LC-MS) in treated vs. untreated cells .

Q. What advanced techniques validate the compound’s target engagement in vivo?

  • PET imaging : Radiolabel the compound (e.g., with ¹⁸F) to track biodistribution and target binding in animal models .
  • Thermal shift assays : Measure protein melting shifts in tissue lysates to confirm target stabilization .
  • Knockdown/rescue experiments : Use siRNA to suppress the target and evaluate whether the compound’s effect is abolished .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.